molecular formula C12H18BrN3O2S B1399264 4-(5-Bromo-pyrazin-2-ylmethyl)-1-methanesulfonyl-azepane CAS No. 1316225-97-4

4-(5-Bromo-pyrazin-2-ylmethyl)-1-methanesulfonyl-azepane

Cat. No.: B1399264
CAS No.: 1316225-97-4
M. Wt: 348.26 g/mol
InChI Key: CTKYSMIUVRTPAK-UHFFFAOYSA-N
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Description

4-(5-Bromo-pyrazin-2-ylmethyl)-1-methanesulfonyl-azepane is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated pyrazine ring and an azepane ring substituted with a methanesulfonyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-pyrazin-2-ylmethyl)-1-methanesulfonyl-azepane typically involves multi-step organic reactions. One common method includes the Suzuki cross-coupling reaction, which is catalyzed by palladium. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids to produce novel pyridine derivatives . The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process may also involve purification steps such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-pyrazin-2-ylmethyl)-1-methanesulfonyl-azepane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the pyrazine ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-(5-Bromo-pyrazin-2-ylmethyl)-1-methanesulfonyl-azepane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: In industrial applications, the compound is used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-pyrazin-2-ylmethyl)-1-methanesulfonyl-azepane involves its interaction with specific molecular targets. The brominated pyrazine ring and methanesulfonyl group play crucial roles in its activity. These functional groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Bromo-pyrazin-2-ylmethyl)-1-methanesulfonyl-azepane is unique due to the combination of its brominated pyrazine ring and the azepane ring substituted with a methanesulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[(5-bromopyrazin-2-yl)methyl]-1-methylsulfonylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3O2S/c1-19(17,18)16-5-2-3-10(4-6-16)7-11-8-15-12(13)9-14-11/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKYSMIUVRTPAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(CC1)CC2=CN=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(5-Bromo-pyrazin-2-ylmethyl)-1-methanesulfonyl-azepane
Reactant of Route 2
4-(5-Bromo-pyrazin-2-ylmethyl)-1-methanesulfonyl-azepane
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4-(5-Bromo-pyrazin-2-ylmethyl)-1-methanesulfonyl-azepane
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4-(5-Bromo-pyrazin-2-ylmethyl)-1-methanesulfonyl-azepane
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4-(5-Bromo-pyrazin-2-ylmethyl)-1-methanesulfonyl-azepane
Reactant of Route 6
4-(5-Bromo-pyrazin-2-ylmethyl)-1-methanesulfonyl-azepane

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